Octyl phenylcarbamate
Description
Contextualization within Carbamate (B1207046) Chemistry Research
Carbamates, also known as urethanes, are a class of organic compounds distinguished by the presence of a carbamate functional group, which is essentially an ester of carbamic acid. This structural motif is a cornerstone in a vast array of chemical applications, from pharmaceuticals to polymers. acs.org The versatility of the carbamate group stems from its unique electronic and structural properties, which allow for a wide range of chemical modifications and applications. acs.orgresearchgate.net
Research into carbamates is extensive, covering areas such as their synthesis, stability, and reactivity. acs.orgcdnsciencepub.comgoogle.com The synthesis of carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, or through phosgene-free routes involving amines, organic halides, and carbon dioxide. google.com The chemical and metabolic stability of the carbamate linkage is a critical aspect of its utility, particularly in the design of bioactive molecules and durable materials. acs.org
Significance in Contemporary Chemical and Materials Science Inquiry
The significance of octyl phenylcarbamate in modern chemical and materials science is multifaceted. Its molecular structure makes it a valuable building block and a point of reference in the development of new materials with tailored properties.
In materials science, carbamate-containing polymers are investigated for a variety of applications. For instance, the carbamate group can participate in hydrogen bonding, which can influence the mechanical and thermal properties of polymeric materials. The presence of the long octyl chain in octyl phenylcarbamate suggests its potential utility in modifying the properties of polymers, such as increasing their hydrophobicity or acting as a plasticizer.
Furthermore, derivatives of phenylcarbamates are being explored in the development of advanced materials. For example, chitosan (B1678972) bis(phenylcarbamate)-(n-octyl urea)s have been synthesized and evaluated as chiral stationary phases for high-performance liquid chromatography (HPLC). mdpi.comnih.gov These materials demonstrate the potential for creating sophisticated separation media by leveraging the specific interactions afforded by the carbamate and associated functional groups. The study of such complex structures provides insights into how the fundamental properties of molecules like octyl phenylcarbamate can be harnessed for practical applications.
The investigation of octyl phenylcarbamate and its derivatives also extends to understanding and controlling the properties of functional materials. For instance, the use of a p-tert-octyl phenylcarbamate protecting group in the synthesis of complex molecules highlights its role in facilitating chemical transformations and its subsequent removal to yield the final product. rug.nl This demonstrates the compound's utility as a tool in synthetic organic chemistry, which is foundational to the creation of new materials.
Physicochemical Properties of Octyl Phenylcarbamate
| Property | Value |
| Molecular Formula | C15H23NO2 |
| Molecular Weight | 249.35 g/mol |
| CAS Number | 6327-52-2 |
| XLogP3 | 5.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 9 |
| Exact Mass | 249.172878976 |
| Topological Polar Surface Area | 38.3 Ų |
This data is compiled from various chemical databases and research articles. echemi.com
Properties
CAS No. |
6327-52-2 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
octyl N-phenylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-10-13-18-15(17)16-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,16,17) |
InChI Key |
PPGXIFWHXQZPKV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCOC(=O)NC1=CC=CC=C1 |
Other CAS No. |
6327-52-2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Octyl Phenylcarbamate
General Synthesis Strategies for Carbamate (B1207046) Esters
The formation of the carbamate functional group is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. nih.govacs.org Consequently, a diverse array of synthetic methodologies has been developed. nih.gov
Direct Reaction Approaches
Direct reaction approaches for the synthesis of carbamates often involve the coupling of an alcohol and an amine in the presence of a carbonyl source. One of the most common and historically significant methods involves the use of phosgene (B1210022) or its derivatives. nih.govacs.org However, due to the high toxicity of phosgene, significant efforts have been directed towards developing safer alternatives. nih.govacs.org
Carbamic Acid Intermediate Routes
The reaction of an amine with carbon dioxide can generate a carbamic acid intermediate. nih.govacs.org This intermediate can then be reacted with an alcohol to form the desired carbamate ester. This approach is attractive due to the use of carbon dioxide, a readily available and environmentally benign C1 building block. nih.govnih.gov The challenge often lies in activating the carbamic acid for the subsequent esterification step. nih.gov In some cases, the carbamic acid, derived from an arylamine and carbon dioxide, can be dehydrated to form an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. researchgate.netorganic-chemistry.org
Mixed Carbonate Methods
Mixed carbonates serve as effective and low-cost alternatives to phosgene-based routes for carbamate synthesis. nih.govacs.org For instance, p-nitrophenyl chloroformate can react with an alcohol to form an activated mixed carbonate. nih.govacs.org This activated carbonate can then efficiently react with an amine to produce the corresponding carbamate. nih.govacs.org Another approach involves the use of alkyl aryl carbonates, which can react with arylamines in the presence of a strong base to yield N-arylcarbamates. nih.gov This method is particularly useful for synthesizing carbamates with complex alcohol moieties. nih.gov
The following table summarizes the use of different carbonate reagents in carbamate synthesis:
| Carbonate Reagent | Reactants | Key Features |
| p-nitrophenyl chloroformate | Alcohol, Amine | Forms an activated mixed carbonate intermediate. |
| Alkyl aryl carbonates | Arylamine, Strong Base | Suitable for complex alcohol structures. |
Isocyanate-Based Syntheses
The reaction between an isocyanate and an alcohol is a fundamental and widely utilized method for preparing carbamates. nih.govacs.org This reaction is typically efficient and proceeds under mild conditions. rsc.org For the synthesis of octyl phenylcarbamate, this would involve the reaction of phenyl isocyanate with 1-octanol (B28484). google.comdoi.org The isocyanate itself can be generated through various methods, including the thermal decomposition of other carbamates. google.comsci-hub.se The reactivity of the isocyanate group makes it a versatile precursor for a wide range of carbamate derivatives. nih.gov
Catalytic Synthesis Innovations
The table below highlights some catalytic systems used in carbamate synthesis:
| Catalyst System | Reactants | Conditions |
| Zinc Acetate (B1210297) | Aromatic Amine, CO2, Silicate Ester | Elevated temperature and longer reaction time. nih.govnih.gov |
| Platinum Group Metal / Alkali Metal Halide | Amine, Alcohol | Oxidative alkoxycarbonylation. acs.org |
| Solid Modified Silica-Based Catalyst | Amine, Organic Halide, CO2 | Moderate conditions, solvent-free. google.com |
| Zinc Chloride | Carbamoyl (B1232498) Chloride, Alcohol | Activates the carbamoyl chloride. nih.govacs.org |
Metal-Free C-N Coupling Reactions for Phenylcarbamate Synthesis
In a move towards more sustainable chemistry, metal-free catalytic systems for C-N bond formation have gained significant attention. A novel method for the synthesis of N-phenylcarbamates involves an iodine-catalyzed reaction between an amine and a hydrazine (B178648) formate. researchgate.netthieme-connect.comthieme-connect.com This approach proceeds via the formation of an alkoxycarbonyl radical and subsequent cross-coupling, offering a metal-free alternative for preparing a variety of N-phenylcarbamates under mild conditions. researchgate.netthieme-connect.comthieme-connect.com
Mechanistic Investigations of Octyl Phenylcarbamate Formation
The formation of octyl phenylcarbamate, a urethane (B1682113), typically proceeds through the reaction of phenyl isocyanate and 1-octanol. The investigation into its reaction mechanism is crucial for understanding and controlling the synthesis process. The primary pathway involves the nucleophilic addition of the alcohol to the highly electrophilic carbon of the isocyanate group.
Acyl-Type Reaction Mechanisms
The formation of carbamates from isocyanates and alcohols is a type of acyl-transfer reaction. luxembourg-bio.com A proposed mechanism for a similar synthesis of phenyl carbamate from urea (B33335) and phenol (B47542) suggests an Acyl-2 type reaction. union.edu This mechanism involves a nucleophilic attack on the carbonyl carbon. In the context of octyl phenylcarbamate synthesis from phenyl isocyanate and octanol, the reaction is more direct. The lone pair of electrons on the nitrogen in the carbamate can delocalize into the carbonyl group's π* orbital, which facilitates the formation of a tetrahedral structure. luxembourg-bio.com This structure can be a transition state in a concerted mechanism or an intermediate in a stepwise mechanism. luxembourg-bio.com
Nucleophilic Attack Pathways
The core of octyl phenylcarbamate formation is the nucleophilic attack of the oxygen atom from the hydroxyl group of 1-octanol on the electrophilic carbonyl carbon of the phenyl isocyanate. pearson.comresearchgate.net This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, a proton is transferred from the alcohol's oxygen to the isocyanate's nitrogen atom, resulting in the final urethane product. researchgate.netnih.gov
The reaction pathway can be influenced by whether the alcohol or the isocyanate is in excess. One proposed mechanism involves a hydrogen-bonded alcohol associate as the reactant in an alcohol-excess environment. researchgate.net The nucleophilic attack is the rate-determining step, and the subsequent proton transfer is rapid.
Acyl-transfer reactions involving carbamates can proceed through several mechanisms depending on the reactants and conditions:
Concerted Mechanism: The bond formation and bond breaking occur simultaneously in a single transition state. luxembourg-bio.com
Stepwise Mechanism: A tetrahedral intermediate is formed, and its breakdown is the rate-limiting step. luxembourg-bio.com
Elimination-Addition Mechanism: This pathway, which can lead to an isocyanate intermediate, is more likely in non-polar solvents when the carbamate has a hydrogen on the nitrogen. luxembourg-bio.comacs.org
For the direct synthesis of octyl phenylcarbamate from phenyl isocyanate and octanol, the concerted or stepwise mechanism involving a direct nucleophilic attack is the most relevant. researchgate.net
Role of Catalysis in Reaction Kinetics and Selectivity
Catalysts are frequently employed in urethane synthesis to increase the reaction rate and control selectivity. acs.orgmdpi.com Both acid and base catalysts can be used. acs.orgpsu.edu
Acid Catalysis: Acid catalysts function by activating the isocyanate group, making it more electrophilic. acs.orgpsu.edu This can occur through hydrogen bonding to either the oxygen or nitrogen atom of the isocyanate. psu.edu Some acid catalysts can also activate the alcohol, enhancing its nucleophilicity. psu.edu A dual activation mechanism, where the catalyst interacts with both the isocyanate and the alcohol, has been proposed for certain acid catalysts like sulfonic acids. psu.edu Studies on polyurethane formation have shown that sulfonic acids can be more effective than traditional tin-based catalysts. psu.edu
Base Catalysis: Basic catalysts, such as tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), typically activate the alcohol through hydrogen bonding, increasing its nucleophilicity. acs.org The mechanism can involve the formation of a complex between the catalyst and the alcohol, which then attacks the isocyanate. acs.org
Metal Catalysts: Organometallic compounds, particularly those based on tin, bismuth, and zinc, are widely used. organic-chemistry.orgshepchem.comresearchgate.net Bismuth catalysts, for example, have been studied for the reaction of phenyl isocyanate and 1-octanol, showing good hydrolytic stability and catalytic activity. shepchem.com Kinetic studies using ¹H NMR have been performed to determine the rate constants and activation parameters for these catalysts. shepchem.com Zinc acetate has also been shown to be an effective catalyst for N-phenyl carbamate synthesis. researchgate.net
The choice of catalyst significantly impacts the reaction kinetics and the selectivity towards the desired carbamate product versus side reactions. cardiff.ac.ukfrontiersin.org
Table 1: Comparison of Catalysts in Urethane Synthesis
| Catalyst Type | Mode of Action | Examples | Key Findings | Citations |
| Acid Catalysts | Electrophilic activation of isocyanate; Nucleophilic activation of alcohol | Sulfonic acids, Phosphonic acids | Sulfonic acids show high catalytic activity, sometimes surpassing tin catalysts. A dual activation mechanism is proposed. | psu.edu |
| Base Catalysts | Nucleophilic activation of alcohol | DABCO, DBU | The mechanism is debated, but it is believed to involve protonation of the catalyst and nucleophilic addition of the alcohol. | acs.org |
| Metal Catalysts | Coordination with reactants to facilitate reaction | Dibutyltin maleate, Bismuth carboxylates, Zinc acetate | Tin catalysts are efficient for transcarbamoylation. Bismuth catalysts show good hydrolytic stability and activity. Zinc catalysts are effective and can be supported for stability. | organic-chemistry.orgshepchem.comresearchgate.net |
Transcarbamylation Reactions
Transcarbamylation is an alternative route for synthesizing carbamates. This method involves the reaction of an existing carbamate with an alcohol, effectively transferring the carbamoyl group. organic-chemistry.org A notable example is the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate. organic-chemistry.org This reaction proceeds smoothly under relatively mild conditions (e.g., in toluene (B28343) at 90°C) and demonstrates good functional-group tolerance. organic-chemistry.org
Yield Optimization and Purity Enhancement Techniques in Octyl Phenylcarbamate Synthesis
Optimizing the yield and ensuring the purity of octyl phenylcarbamate is critical for its practical applications. The primary synthesis method involves the reaction of phenyl isocyanate with 1-octanol. doi.org
Several factors influence the yield and purity:
Stoichiometry of Reactants: The molar ratio of phenyl isocyanate to 1-octanol is a key parameter. An excess of one reactant can be used to drive the reaction to completion, but this may necessitate more rigorous purification steps to remove the unreacted starting material.
Reaction Temperature and Time: The reaction is typically exothermic. Controlling the temperature is important to prevent side reactions, such as the formation of allophanates (from the reaction of the carbamate product with another molecule of isocyanate) or ureas (if water is present). Reaction time must be sufficient to ensure high conversion.
Catalyst Selection: As discussed previously, the choice of catalyst can dramatically affect the reaction rate and, consequently, the yield within a given timeframe. researchgate.net Heterogeneous catalysts, such as supported zinc acetate on silica (B1680970), have been investigated to improve catalyst stability and reusability, which can contribute to a more efficient and pure synthesis process. researchgate.net
Solvent: The choice of solvent can influence reaction kinetics and the solubility of reactants and products. An inert solvent is typically used.
Purification Methods: After the reaction, the crude product must be purified. Common techniques include:
Recrystallization: This is an effective method for purifying solid products like octyl phenylcarbamate.
Chromatography: Column chromatography can be used to separate the product from byproducts and unreacted starting materials. scholaris.ca Phenylcarbamate derivatives are often used to create chiral stationary phases for high-performance liquid chromatography (HPLC), indicating that chromatographic methods are well-suited for this class of compounds. researchgate.net
Table 2: Factors Affecting Yield and Purity in Octyl Phenylcarbamate Synthesis
| Parameter | Effect on Yield | Effect on Purity | Considerations | Citations |
| Reactant Ratio | Can be increased by using one reactant in excess. | Excess reactant must be removed, complicating purification. | Careful control of stoichiometry is needed for optimal results. | doi.org |
| Temperature | Higher temperatures increase reaction rate but can also promote side reactions. | Can be decreased by side reactions (e.g., allophanate (B1242929) formation) at high temperatures. | Temperature control is crucial to balance reaction speed and selectivity. | google.com |
| Catalyst | Increases reaction rate, leading to higher yield in a shorter time. | Can improve selectivity, leading to fewer byproducts. | Catalyst choice depends on desired kinetics and process conditions. Heterogeneous catalysts offer easier separation. | researchgate.netresearchgate.net |
| Purification | Not directly a synthesis parameter, but crucial for final yield of pure product. | The primary goal of purification techniques. | Recrystallization and chromatography are common and effective methods. | scholaris.caresearchgate.net |
Chemical Transformations and Reactivity Profiling of Octyl Phenylcarbamate
General Reactivity of Carbamate (B1207046) Functional Groups
The carbamate functional group, an ester-amide hybrid, exhibits chemical reactivity comparable to both esters and amides. nih.gov This unique structural combination imparts chemical stability, which stems from the resonance between the amide and carboxyl groups. nih.gov Carbamates are generally more stable to hydrolysis than esters but more susceptible than amides. acs.org Their reactivity makes them useful as protecting groups for amines in organic synthesis, as they render the nitrogen atom significantly less nucleophilic. masterorganicchemistry.comorganic-chemistry.org
Carbamates are incompatible with strong acids, bases, and potent reducing agents. noaa.gov Their reactions can be influenced by the nature of the substituents on both the nitrogen and oxygen atoms. For instance, carbamates derived from primary amines can undergo elimination reactions to form isocyanates and alcohols, particularly under basic conditions. nih.gov The carbamate group can also participate in polymerization reactions, forming materials like polyurethanes. noaa.gov
Thermolysis and Thermal Decomposition Studies
The thermal decomposition of alkyl N-phenylcarbamates can proceed through several pathways, depending on the structure of the alkyl group and the reaction conditions. cdnsciencepub.comacs.org For tertiary alkyl N-arylcarbamates, such as t-butyl N-phenylcarbamate, decomposition in a solvent like diphenyl ether at elevated temperatures (e.g., 177.5 °C) is primarily a first-order reaction that yields carbon dioxide, an alkene (isobutylene), and the corresponding amine (aniline). cdnsciencepub.com The rate of this decomposition is influenced by substituents on the aromatic ring, with electron-withdrawing groups increasing the reaction rate. cdnsciencepub.com
In the case of other alkyl N-phenylcarbamates, heating can lead to the formation of phenyl isocyanate and the corresponding alcohol. acs.org For example, ethyl carbanilate primarily yields phenyl isocyanate and ethanol (B145695) when heated under reduced pressure. acs.org At higher temperatures and atmospheric pressure, more complex reactions can occur. For instance, α-methylbenzyl carbanilate decomposes to give significant amounts of aniline (B41778), α-methylbenzyl aniline, styrene, and carbon dioxide. acs.org The thermal stability of carbamates is highly dependent on their structure, with those derived from tertiary alcohols decomposing more readily than those from primary or secondary alcohols. researchgate.net
The thermolysis of dicarbamates, such as methylenediphenyl di(phenylcarbamate) (MDPC), has been studied for the production of isocyanates like methylene (B1212753) di(phenylisocyanate) (MDI). cjcatal.com This process can be catalyzed, for instance by nano-Cu2O, to achieve high conversion and selectivity under solvent-free conditions. cjcatal.com A study on the thermolysis of various carbamates, including octyl-carbamate, showed that the reaction can be monitored by techniques like thermogravimetric analysis (TGA) and the products analyzed by methods such as Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC) after derivatization. acs.org
Table 1: Thermal Decomposition Products of Selected Phenylcarbamates
| Carbamate | Conditions | Major Products | Reference |
| t-Butyl N-phenylcarbamate | 177.5 °C in diphenyl ether | Isobutylene, Aniline, Carbon Dioxide | cdnsciencepub.com |
| Ethyl carbanilate | 200 °C, reduced pressure | Phenyl isocyanate, Ethanol | acs.org |
| α-Methylbenzyl carbanilate | 250 °C, atmospheric pressure | Aniline, α-Methylbenzyl aniline, Styrene, Carbon dioxide | acs.org |
| Methylenediphenyl di(phenylcarbamate) | 220 °C, nano-Cu2O catalyst | Methylene di(phenylisocyanate) | cjcatal.com |
This table summarizes the major products observed during the thermal decomposition of different phenylcarbamate derivatives under various conditions.
Photochemical Reactivity and Transformation Pathways
The photochemical behavior of phenylcarbamates involves various transformation pathways, often initiated by the absorption of UV light. Laser flash photolysis studies on model carbamates, such as propyl N-phenylcarbamate, have shown the formation of transient species, including anilinyl-type radicals. dtic.mil This suggests that a primary photochemical event is the cleavage of the N-C bond within the carbamate moiety. dtic.mil The subsequent reactions of these radicals can lead to the formation of substituted anilines and photo-Fries rearrangement products. dtic.mil
The photolysis of certain alkyl N-phenylcarbamates has been investigated in the context of their herbicidal activity, where they can inhibit photochemical processes in isolated chloroplasts. acs.orgbiologists.com The interaction is thought to involve hydrogen bonding of the carbamate's carbonyl oxygen and imino hydrogen with peptide linkages, affecting protein structure and function. biologists.com In aqueous environments, the direct photolysis of pesticides, including some carbamates, can be an important degradation pathway, proceeding via excited states and potentially leading to the formation of various photoproducts. nih.gov The presence of other substances in the water, such as dissolved organic matter, can also lead to indirect photolysis through the generation of reactive oxygen species. nih.gov
Post-column photolysis has been utilized as a detection method in high-performance liquid chromatography (HPLC) for various pesticides, including phenylcarbamates. acs.org This technique involves the UV irradiation of the column effluent to generate fluorescent products from the analytes, which can then be detected. acs.org
Hydrolytic Stability and Degradation Kinetics
The hydrolytic stability of carbamates is a critical factor in their application and environmental fate, and it is highly dependent on their structure and the pH of the medium. nih.govresearchgate.net Generally, carbamates are more stable against hydrolysis than esters but less stable than amides. acs.org The hydrolysis of phenyl N-phenylcarbamates in alkaline conditions has been studied, and the reaction rates can be determined spectrophotometrically. researchgate.net The mechanism of alkaline hydrolysis for many phenylcarbamates is believed to be an E1cB (Elimination Unimolecular conjugate Base) process, which involves the formation of a phenyl isocyanate intermediate. researchgate.netresearchgate.net
The rate of hydrolysis is significantly influenced by substituents on both the phenyl ring and the nitrogen atom. For instance, in the alkaline hydrolysis of phenyl N-methylcarbamates, the reaction rate is controlled by the formation of methyl isocyanate and the release of a phenolate (B1203915) ion. researchgate.net A linear relationship has been observed between the rate of alkaline hydrolysis of alkyl and aryl N-phenylcarbamates and the pKa of the leaving alcohol or phenol (B47542). researchgate.net
A study on aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, which included an octyl spacer derivative, found that these compounds were stable in phosphate-buffered saline (PBS) at pH 7.4 under the experimental conditions. nih.gov In contrast, monosubstituted carbamates of certain structures have been found to be highly unstable at physiological pH. researchgate.net The hydrolytic stability can also be affected by enzymatic catalysis. nih.gov
Table 2: Factors Influencing Carbamate Hydrolysis
| Factor | Influence on Hydrolysis Rate | Mechanism Implication | Reference |
| Alkaline pH | Increases rate | Base-catalyzed, often E1cB | researchgate.netresearchgate.net |
| Electron-withdrawing substituents on phenyl ring | Increases rate | Stabilizes the leaving phenolate | researchgate.net |
| pKa of leaving alcohol/phenol | Lower pKa increases rate | Better leaving group | researchgate.net |
| N-substitution | Disubstitution can increase stability | May hinder formation of isocyanate intermediate | researchgate.net |
This table outlines key factors that affect the rate of hydrolytic degradation of phenylcarbamates.
Substituent Effects on Reactivity in Phenyl Carbamate Systems
Substituents on the aryl group of phenyl carbamates have a pronounced effect on their reactivity in various chemical transformations. In the context of polymerization, studies on phenyl carbamate acrylate (B77674) monomers with different electron-withdrawing and electron-donating substituents on the phenyl ring have been conducted. acs.orgresearchgate.net These investigations revealed that electronic and resonance effects are not the primary drivers of the enhanced reactivity observed in these systems. researchgate.net A Hammett plot analysis of the polymerization rates of substituted phenyl carbamate acrylates showed no clear linear relationship with the electronic effects of the substituents. acs.org
In thermal decomposition reactions, the nature of the substituent on the aromatic nucleus plays a significant role. For the decomposition of t-butyl N-arylcarbamates, the rates of reaction increase as the electronegativity of the substituent on the phenyl ring increases. cdnsciencepub.com A Hammett plot for this decomposition gives a positive slope, indicating that the reaction is facilitated by electron-withdrawing groups. cdnsciencepub.com
Similarly, in the alkaline hydrolysis of phenyl N-phenylcarbamates, the reaction rate is sensitive to substituents. researchgate.net The bimolecular rate constant for this reaction showed a Hammett sensitivity that required σ- values for certain substituents, indicating a resonance interaction with the transition state of the rate-determining step. researchgate.net This is consistent with an E1cB mechanism involving a phenyl isocyanate intermediate. researchgate.net The reactivity of phenylcarbamates in forming ureas through reaction with amines is also dependent on the nature of the amine; aliphatic primary amines are generally more reactive than aromatic primary amines. researchgate.net
Polymerization Behavior and Mechanism Studies
Phenylcarbamate moieties can be incorporated into monomers to influence their polymerization behavior. For instance, novel monoacrylate monomers containing a carbamate secondary functionality and a terminal aryl group have been synthesized and studied. acs.orgresearchgate.net These monomers can exhibit significantly increased polymerization rates compared to traditional monoacrylates. researchgate.net The mechanism for this enhanced reactivity has been investigated, with studies suggesting that hydrogen abstraction may play a key role. researchgate.net
Diacetylene derivatives with phenylcarbamate side groups, such as 5,7-dodecadiyne-1,12-diol (B1583964) bis[phenylcarbamate] (TCDU), can undergo solid-state polymerization when initiated by heat or radiation. jps.jp The crystal structure of the monomer can selectively lead to different phases of the resulting polydiacetylene crystals. jps.jp The polymerization is believed to proceed via the formation of a dimer diradical followed by chain propagation. jps.jp
Cellulose (B213188) and amylose (B160209) derivatives containing phenylcarbamate groups have been used to create chiral stationary phases for high-performance liquid chromatography (HPLC). nih.govresearchgate.net These polysaccharide derivatives, which may also contain polymerizable groups like methacrylates, can be immobilized onto a support such as silica (B1680970) gel through radical copolymerization. nih.govresearchgate.net
The radical polymerization of monomers containing phenylcarbamate groups has been a subject of investigation. acs.orgresearchgate.netnih.gov In the case of phenyl carbamate acrylate monomers, the addition of a strong acid was found to decrease the polymerization rate, suggesting a possible anionic contribution to the polymerization mechanism in addition to the free-radical pathway. researchgate.net The polymerization rate of these monomers was significantly affected by substitution on the aliphatic spacer between the acrylate and the carbamate, with dual methylation at the α-carbon causing a substantial reduction in the rate. researchgate.net
Cellulose phenylcarbamate derivatives containing methacrylate (B99206) groups have been chemically bonded to vinylized silica gel via a radical copolymerization reaction, initiated by a small amount of AIBN (azobisisobutyronitrile). nih.gov This process creates stable chiral stationary phases for HPLC. nih.gov Similarly, other polysaccharide phenylcarbamate derivatives with vinyl groups have been immobilized on silica gel through radical copolymerization with a diene. researchgate.net The study of such polymerization reactions is crucial for developing new materials with specific properties. While the term "radical polymerization" often refers to chain-growth polymerization, it's important to note the broader context of reactions involving radicals.
Solid-State Polymerization of Related N-Phenylurethane Derivatives
The solid-state polymerization of N-phenylurethane derivatives represents a fascinating area of materials science, where the crystalline arrangement of monomers dictates the outcome of the polymerization process. Research in this field has demonstrated that specific structural features within the monomer are crucial for enabling a topochemical polymerization, a reaction in which the crystal lattice of the monomer controls the stereochemistry of the resulting polymer.
A notable example involves the synthesis and solid-state polymerization of 5-(pyren-1-yl)penta-2,4-diyn-1-ol derivatives containing an N-phenylurethane or N-benzylurethane group. acs.orgresearchgate.netacs.orgfigshare.com In these systems, the diacetylene moiety is the polymerizable unit. The polymerization is typically initiated by UV irradiation or annealing, leading to a 1,4-addition reaction that forms a polydiacetylene backbone. acs.organnualreviews.org This process is highly dependent on the packing of the monomer units in the crystal. For a regular polymerization to occur, the monomer molecules must be aligned in a specific orientation that allows for the chain reaction to propagate through the crystal. researchgate.net
In a study involving a series of 5-(pyren-1-yl)penta-2,4-diyn-1-yl N-phenylcarbamates, various substituents were introduced to the phenyl ring. These included unsubstituted and 3,4,5-trialkoxy substituted phenyl groups, with the alkoxy chains being methyl, octyl, dodecyl, and hexadecyl. acs.orgacs.orgfigshare.com The ability of these monomers to undergo regular solid-state polymerization was found to be highly dependent on these substitutions.
For instance, the unsubstituted N-phenylurethane derivative (H-0) and several of the N-benzylurethane derivatives (H-1, C8O-1, C12O-1, and C16O-1) successfully underwent polymerization upon UV irradiation to form polydiacetylenes. acs.orgacs.orgfigshare.com The resulting polymers exhibited characteristic excitonic absorption peaks, confirming the formation of a conjugated polymer backbone. acs.org The table below summarizes the polymerization behavior of some of these derivatives.
Table 1: Solid-State Polymerization of N-Phenylurethane Derivatives
| Compound ID | Substituent on N-Phenyl Ring | Alkyl Chain (m) | Polymerization Outcome |
|---|---|---|---|
| H-0 | Unsubstituted | N/A | Regular 1,4-addition polymerization acs.org |
| C1O-0 | 3,4,5-trimethoxy | 1 | No regular polymerization acs.org |
| C8O-1 | 3,4,5-trioctyloxy (on N-benzyl) | 8 | Regular 1,4-addition polymerization acs.org |
| C12O-1 | 3,4,5-tridodecyloxy (on N-benzyl) | 12 | Regular 1,4-addition polymerization acs.org |
Influence of Molecular Structure on Polymerization Rate
The rate and success of the solid-state polymerization of N-phenylurethane derivatives are profoundly influenced by their molecular structure. The substituents on the phenyl ring and the nature of the aliphatic groups play a critical role in determining the crystal packing and, consequently, the reactivity of the monomers.
Further research on phenyl carbamate acrylate monomers has shed light on how substitutions on the aliphatic spacer between the carbamate and acrylate functionalities affect the polymerization rate. In one study, methyl groups were systematically added to the α and β carbons of the spacer. The findings are summarized in the table below.
Table 2: Effect of Methyl Substitution on Polymerization Rate of Phenyl Carbamate Acrylate Monomers
| Substitution on Aliphatic Spacer | Relative Polymerization Rate |
|---|---|
| Unsubstituted | Baseline |
| Single methylation at α-carbon | No drastic effect acs.org |
| Single methylation at β-carbon | No drastic effect acs.org |
| Dual methylation at α-carbon | Reduced by approximately 5-fold acs.org |
The significant reduction in the polymerization rate upon dual methylation at the α-carbon suggests that hydrogen abstraction from the spacer group may contribute to the reactivity of these monomers. When this abstraction is hindered by the presence of two methyl groups, the polymerization rate decreases. acs.org This indicates that even subtle changes in the molecular architecture can have a profound impact on the reactivity and polymerization kinetics of N-phenylurethane derivatives.
Computational and Theoretical Chemistry Studies of Octyl Phenylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of octyl phenylcarbamate from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.
Electronic Structure Elucidation (e.g., DFT, Ab Initio Methods)
The electronic structure of a molecule governs its chemical behavior. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to understand the distribution of electrons within octyl phenylcarbamate. mdpi.comaalto.fi
DFT, particularly with hybrid functionals like B3LYP, is a widely used method for studying organic molecules due to its balance of accuracy and computational cost. researchgate.net For a molecule like octyl phenylcarbamate, DFT calculations can determine key electronic properties. While specific values for octyl phenylcarbamate are not readily found in literature, for analogous compounds like methyl phenylcarbamate, computational studies have been performed. utwente.nlnih.gov These studies typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's reactivity and stability. A smaller gap generally indicates higher reactivity. jchemlett.com
Natural Bond Orbital (NBO) analysis is another tool used to understand the electronic structure, providing insights into charge distribution and delocalization of electrons within the molecule. researchgate.net For octyl phenylcarbamate, this would involve analyzing the interactions between the phenyl ring, the carbamate (B1207046) group, and the octyl chain.
Table 4.1: Representative Electronic Properties Calculable for Alkyl Phenylcarbamates
| Property | Description | Typical Computational Method |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | DFT (e.g., B3LYP/6-31G) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic stability. | DFT (e.g., B3LYP/6-31G*) |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | DFT, Ab Initio |
| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Ab Initio |
Molecular Geometry Optimization and Conformational Analysis
Before other properties can be accurately calculated, the most stable three-dimensional structure of octyl phenylcarbamate must be determined. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. cnr.it Both ab initio and DFT methods are suitable for this purpose. mdpi.com
For a flexible molecule like octyl phenylcarbamate, which has a long alkyl chain, multiple low-energy conformations may exist. Conformational analysis is therefore crucial. acs.org This involves systematically exploring the different rotational possibilities around the single bonds to identify the global minimum energy structure and other significant conformers. Studies on similar carbamates have shown that the cis and trans configurations of the amide bond are important conformational features. acs.orgnih.gov The relative energies of these conformers determine their population at a given temperature.
Table 4.2: Representative Geometric Parameters Calculable for an Alkyl Phenylcarbamate
| Parameter | Description | Typical Computational Method |
| Bond Lengths (e.g., C-N, C=O) | The equilibrium distance between atomic nuclei. | DFT (e.g., B3LYP/6-31G) |
| Bond Angles (e.g., O-C-N) | The angle formed by three connected atoms. | DFT (e.g., B3LYP/6-31G) |
| Dihedral Angles | The angle between two intersecting planes, defining conformational isomers. | DFT (e.g., B3LYP/6-31G*) |
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. researchgate.net Time-dependent DFT (TD-DFT) is often used to predict UV-visible absorption spectra by calculating the energies of electronic excitations. aps.org
Vibrational spectra, such as Infrared (IR) and Raman, can be simulated by calculating the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. Comparing the predicted spectra with experimental spectra helps to confirm the optimized geometry and provides a detailed assignment of the observed spectral bands. For related molecules like methylcarbamate, extensive calculations of vibrational spectra have been performed. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These predictions are valuable for interpreting experimental NMR spectra and confirming the structure of the molecule. acs.org
Reaction Dynamics and Mechanism Modeling
Beyond static properties, computational chemistry can model the behavior of octyl phenylcarbamate during chemical reactions. This involves mapping out the energetic pathways that connect reactants to products.
Transition State Theory Applications
Transition State Theory (TST) is a cornerstone for understanding reaction rates. It postulates that a reaction proceeds through a high-energy transition state that is in quasi-equilibrium with the reactants. researchgate.net Computational chemistry is used to locate the geometry and energy of this transition state on the potential energy surface.
For reactions involving octyl phenylcarbamate, such as its formation or hydrolysis, computational methods can be used to model the reaction mechanism. researchgate.netacs.org For instance, in the formation of a carbamate from an alcohol and an isocyanate, a transition state for the nucleophilic attack of the alcohol on the isocyanate can be calculated. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Computational studies on the formation of other carbamates have detailed such reaction pathways. nih.govresearchgate.net
Energy Landscape Analysis of Octyl Phenylcarbamate Reactions
The energy landscape, or potential energy surface (PES), provides a complete picture of a chemical reaction, showing all possible intermediates and transition states. researchgate.net Analyzing this landscape helps to understand the detailed mechanism of a reaction. nih.gov
For a reaction involving octyl phenylcarbamate, an energy landscape analysis would involve calculating the energies of the reactants, products, any intermediates, and the transition states connecting them. researchgate.net This creates a reaction profile that illustrates the energy changes as the reaction progresses. For complex reactions, there may be multiple competing pathways, and the energy landscape can reveal which pathway is energetically more favorable. Studies on carbamate formation have used this approach to elucidate the reaction mechanism, including the role of catalysts and solvent molecules. researchgate.netacs.orgnih.gov For example, the reaction for the formation of carbamate from CO2 and an amine has been shown to proceed through a zwitterionic intermediate, with the energy landscape detailing the barriers for each step. researchgate.netacs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal information about the conformational dynamics and thermodynamic properties of a molecule like octyl phenylcarbamate. nih.govrsc.org Although specific MD simulation studies focused solely on octyl phenylcarbamate are not prevalent in the literature, the methodology allows for the investigation of its behavior in various environments, such as in solution or interacting with other molecules. rsc.org Such simulations can predict the stability of the molecule, identify preferential shapes, and analyze interactions with its surroundings. nih.gov
The carbamate functional group is characterized by resonance, which imparts a partial double bond character to the C–N bond. nih.gov This restricted rotation leads to the existence of syn and anti rotamers (rotational isomers). nd.eduacs.org The conformational flexibility of carbamates is a key determinant of their physical and chemical properties. nih.govnih.gov
Intermolecular forces, particularly hydrogen bonding, play a critical role in the behavior of carbamates. libretexts.org The carbamate group contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and alkoxy oxygens). acs.org
Studies on N-phenylcarbamates have shown that the syn/anti rotamer equilibrium is sensitive to hydrogen bonding interactions. elsevierpure.comnih.gov The addition of a hydrogen-bonding species like acetic acid to a solution of N-phenylcarbamate can stabilize the syn rotamer. nd.edu This stabilization occurs through the formation of a double hydrogen bond between the acetic acid and the carbamate group in its syn conformation. acs.org One study demonstrated that this interaction could shift the syn/anti rotamer ratio from 0.05 to 0.4. nd.edu Conversely, other specifically designed molecules can selectively bind and stabilize one rotamer over the other, highlighting the tunability of these interactions. elsevierpure.comnih.gov For octyl phenylcarbamate, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor, allowing for self-association or interaction with other hydrogen-bonding molecules in its environment. nih.gov
Table 1: Effect of Acetic Acid on the Rotamer Ratio of N-phenylcarbamate in CDCl₃ This interactive table summarizes experimental data on how hydrogen bonding affects conformational equilibrium.
| Compound | Condition | Syn/Anti Ratio | Predominant Rotamer | Reference |
| N-phenylcarbamate | In CDCl₃ | ~ 0.05 | Anti | nd.eduelsevierpure.comnih.gov |
| N-phenylcarbamate | In CDCl₃ with Acetic Acid | ~ 0.4 | Anti (but syn is stabilized) | nd.edu |
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship models aim to correlate a molecule's chemical structure with its reactivity. researchgate.net For carbamates, key aspects of reactivity include hydrolysis and reactions at the carbamate nitrogen or carbonyl carbon. researchgate.net
Studies on the alkaline hydrolysis of a series of alkyl N-phenylcarbamates have established a linear relationship between the rate of hydrolysis and the pKa of the leaving alcohol group. researchgate.net This suggests that the stability and reactivity of the carbamate are directly influenced by the electronic properties of the alkoxy group. In the case of octyl phenylcarbamate, the electron-donating nature of the octyl group would influence the electron density at the carbonyl carbon and, consequently, its susceptibility to nucleophilic attack. The reactivity of carbamates can also be enhanced through preorganization via hydrogen bonding, which can facilitate certain reactions like polymerization in related carbamate-containing monomers. researchgate.net Research on other complex carbamates has shown that interactions such as hydrogen bonding and π-π stacking with other molecules can significantly influence their inhibitory activity, demonstrating a clear link between three-dimensional structure and chemical function. nih.gov
Advanced Spectroscopic and Chromatographic Methods for Octyl Phenylcarbamate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of octyl phenylcarbamate. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete picture of the molecule's atomic connectivity can be assembled.
¹H NMR Applications
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the octyl phenylcarbamate molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the N-H proton of the carbamate (B1207046) linkage, and the protons of the octyl chain.
The aromatic protons typically appear as a complex multiplet in the downfield region (approximately 7.0–7.4 ppm). The proton attached to the nitrogen (N-H) of the carbamate group generally presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the octyl chain are observed in the upfield region. The methylene (B1212753) group adjacent to the oxygen atom (-O-CH₂-) is the most deshielded of the alkyl protons and appears as a triplet. The other methylene groups along the chain appear as multiplets, while the terminal methyl group (-CH₃) typically shows up as a triplet further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for Octyl Phenylcarbamate in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | ~7.4–7.0 | Multiplet (m) |
| Amine (N-H) | ~6.6 | Broad Singlet (br s) |
| -O-CH₂- | ~4.1 | Triplet (t) |
| -O-CH₂-CH₂- | ~1.6 | Multiplet (m) |
| -(CH₂)₅- | ~1.3 | Multiplet (m) |
| -CH₃ | ~0.9 | Triplet (t) |
¹³C NMR Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically unique carbon atom in octyl phenylcarbamate gives a distinct signal.
The carbonyl carbon (C=O) of the carbamate group is highly deshielded and appears significantly downfield, typically around 154 ppm. The aromatic carbons of the phenyl ring resonate in the 118–138 ppm range. The carbon of the methylene group attached to the oxygen (-O-CH₂-) is found around 65 ppm, while the other aliphatic carbons of the octyl chain appear in the upfield region (approximately 14–32 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for Octyl Phenylcarbamate in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~154 |
| Aromatic (C-N) | ~138 |
| Aromatic (C-H) | ~118–129 |
| -O-CH₂- | ~65 |
| Alkyl Chain (-CH₂-) | ~22–32 |
| Terminal Methyl (-CH₃) | ~14 |
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. huji.ac.ilnih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For octyl phenylcarbamate, cross-peaks would be observed between adjacent methylene groups in the octyl chain, confirming their sequence. For example, the -O-CH₂- protons would show a correlation to the neighboring -CH₂- protons. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org An HSQC spectrum would definitively link each proton signal in the octyl chain and the phenyl ring to its corresponding carbon signal in the ¹³C NMR spectrum.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in octyl phenylcarbamate by measuring the absorption of infrared radiation. rsc.orgucdavis.edu The spectrum displays characteristic absorption bands corresponding to specific bond vibrations.
Key characteristic peaks for octyl phenylcarbamate include:
A sharp absorption band around 3300-3320 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the carbamate group. rsc.org
Strong C-H stretching absorptions from the aliphatic octyl chain, typically in the 2850–2960 cm⁻¹ range. pressbooks.pub
A very strong and sharp absorption band for the carbonyl (C=O) group of the carbamate, which appears around 1700–1710 cm⁻¹. rsc.org
An N-H bending vibration, often seen near 1600 cm⁻¹. rsc.org
Absorptions for aromatic C=C stretching in the 1450–1600 cm⁻¹ region.
A strong C-O stretching band from the ester-like portion of the carbamate, typically found around 1210-1240 cm⁻¹. rsc.org
Table 3: Characteristic IR/FTIR Absorption Bands for Octyl Phenylcarbamate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | ~3317 | Medium-Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | 2850–2960 | Strong |
| Carbonyl (C=O) Stretch | ~1705 | Very Strong |
| N-H Bend | ~1616 | Medium |
| Aromatic C=C Stretch | 1450–1590 | Medium |
| C-O Stretch | ~1230 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For octyl phenylcarbamate (C₁₅H₂₃NO₂), the exact molecular weight is 249.35 g/mol . nist.gov
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 249. The fragmentation of this ion provides valuable structural information. Common fragmentation pathways for carbamates include:
Alpha-cleavage: Cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen) is common. youtube.com
McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Cleavage of the alkyl chain: The octyl group can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org
Table 4: Predicted Key Fragments in the Mass Spectrum of Octyl Phenylcarbamate
| m/z | Predicted Fragment Structure/Loss |
|---|---|
| 249 | Molecular Ion [C₁₅H₂₃NO₂]⁺ |
| 137 | [C₆H₅NHCOOH]⁺ - Loss of octene (C₈H₁₆) via rearrangement |
| 119 | [C₆H₅NCO]⁺ - Phenyl isocyanate radical cation |
| 93 | [C₆H₅NH₂]⁺ - Aniline (B41778) radical cation |
| 77 | [C₆H₅]⁺ - Phenyl cation |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For octyl phenylcarbamate, the absorption of UV light is primarily due to the π → π* transitions within the phenyl ring, which is conjugated with the carbamate functional group. The presence of the carbamate group can cause a slight shift in the absorption maxima compared to unsubstituted benzene. Typically, compounds containing a phenylcarbamate structure exhibit absorption peaks in the range of 270–285 nm. researchgate.net This absorption is characteristic of the electronic structure of the aromatic portion of the molecule.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For compounds like octyl phenylcarbamate, specific chromatographic techniques are employed to assess purity and, where applicable, to separate stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of carbamate compounds, offering high resolution and sensitivity. Reversed-phase (RP) HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.
A typical RP-HPLC method for analyzing phenylcarbamates involves a C18 or a specialized reverse-phase column. sielc.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or formic acid to ensure good peak shape and reproducibility. sielc.com For mass spectrometry (MS) compatible applications, formic acid is preferred over phosphoric acid. sielc.com This liquid chromatography method is robust and scalable, allowing for its use in both analytical quantification and preparative separation for isolating impurities. sielc.com
In regulated environments, such as the monitoring of carbamate pesticides in water, HPLC methods are well-established. U.S. Environmental Protection Agency (EPA) Method 531.1, for instance, outlines the determination of N-methylcarbamates using HPLC. s4science.at This method often employs post-column derivatization to enhance detection sensitivity. s4science.atthermofisher.com After the carbamates are separated on the column, they are hydrolyzed with sodium hydroxide (B78521), and the resulting methylamine (B109427) reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative, which is then measured by a fluorescence detector. s4science.at
Table 1: Illustrative HPLC Conditions for Phenylcarbamate Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |
| Detector | UV Absorbance or Fluorescence (with post-column derivatization) | thermofisher.comthermofisher.com |
| Application | Purity analysis, quantification, impurity isolation | sielc.com |
Chiral Chromatography for Enantiomeric Separation and Recognition Mechanisms
Chiral chromatography is a specialized form of HPLC used to separate enantiomers (non-superimposable mirror images) of chiral molecules. In this field, phenylcarbamate derivatives, particularly those of polysaccharides like cellulose (B213188) and amylose (B160209), are not typically the analytes but are instead widely used as the chiral stationary phase (CSP) that performs the separation. nih.goveijppr.com These CSPs have demonstrated powerful chiral recognition capabilities for a broad range of racemic compounds. researchgate.net
The mechanism of chiral recognition on polysaccharide-based phenylcarbamate CSPs is complex and relies on a combination of non-covalent interactions between the analyte and the chiral selector. eijppr.com These interactions include:
Hydrogen Bonding: The carbamate group (-NH-CO-O-) on the CSP can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming transient diastereomeric complexes with the enantiomers of the analyte. eijppr.com
π-π Interactions: Aromatic rings in the phenylcarbamate structure can interact with aromatic groups in the analyte. eijppr.comrsc.org
Dipole-Dipole Interactions: The polar carbamate moiety contributes to dipole-dipole interactions. eijppr.com
Steric Interactions: The enantiomers fit differently into the chiral grooves and cavities formed by the helical structure of the polysaccharide backbone, leading to differences in retention time. eijppr.com
The effectiveness of a phenylcarbamate CSP is highly dependent on the nature and position of substituents on the phenyl ring. nih.govnih.gov For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the enantioselectivity of the stationary phase. nih.gov Thermodynamic studies, which analyze separations at different temperatures, reveal that enantioseparation on these CSPs is often an enthalpy-driven process, indicating the importance of specific, structured interactions for chiral recognition. nih.gov
Table 2: Enantioseparation of Racemates on a Cellulose Phenylcarbamate-based CSP
| Racemic Compound | Separation Factor (α) | Resolution (Rs) | Elution Order | Reference |
|---|---|---|---|---|
| Phenylglycine Methyl Ester | 1.85 | 3.61 | (S) elutes after (R) | researchgate.net |
| Valine Methyl Ester | 1.90 | 7.37 | (S) elutes after (R) | researchgate.net |
| Leucine Methyl Ester | 1.42 | 2.90 | (S) elutes after (R) | researchgate.net |
Advanced Characterization Techniques for Material Integration
When octyl phenylcarbamate or similar carbamate-functional compounds are integrated into materials such as polymers or coatings, a suite of advanced characterization techniques is necessary to verify the chemical structure and evaluate the physical properties of the final product.
Spectroscopic Techniques:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups and can confirm the presence of the carbamate linkage. The characteristic vibrations of the carbamate group, such as the N-H stretch and the C=O (urethane) stretch, provide a clear spectral signature. mdpi.com This technique is valuable for following the reaction of cyclic carbonates with amines to form carbamate-functional polymers. google.com
Thermal and Mechanical Analysis:
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions of a material, such as the glass transition temperature (Tg). This is critical for understanding the operational temperature range of a carbamate-containing polymer or coating. For instance, in studies of cyanate (B1221674) ester composites, DSC has been used to show that the formation of carbamates can lower the Tg of the material. researchgate.net
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. The thermal decomposition of carbamates is a key area of research, particularly for developing non-isocyanate routes to polyurethanes. mdpi.com
Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, frequency, or time. For carbamate-containing composites, DMA can provide a more accurate assessment of the Tg and can be used to evaluate the effect of carbamate degradation on the material's mechanical strength and stability after thermal exposure. researchgate.net
These advanced techniques provide a comprehensive understanding of octyl phenylcarbamate, from its basic purity and enantiomeric composition to its behavior and properties when integrated into functional materials.
Materials Science and Engineering Applications of Octyl Phenylcarbamate Derivatives
Polymer Science and Engineering Integration
While the direct incorporation of the specific molecule "octyl phenylcarbamate" into broad polymer systems is not extensively documented in dedicated research, the fundamental chemistry of carbamates and the influence of alkyl chains allow for a theoretical exploration of its potential applications and the resulting structure-property relationships.
Incorporation into Polyurethane Systems
Polyurethanes are a class of polymers formed by the reaction of a diisocyanate with a polyol. The carbamate (B1207046) (urethane) linkage is the defining feature of this polymer family. In this context, octyl phenylcarbamate could theoretically be integrated into polyurethane systems, although this is not a conventional approach. Traditional polyurethane synthesis does not typically involve the direct incorporation of pre-formed monofunctional carbamates. However, the principles of polyurethane chemistry suggest potential, albeit non-standard, roles. For instance, a bifunctional derivative of octyl phenylcarbamate, possessing reactive groups such as hydroxyl or amine functionalities, could act as a chain extender or a co-monomer. The presence of the octyl group would be expected to impart increased flexibility and hydrophobicity to the resulting polyurethane, potentially affecting its mechanical properties and solvent resistance.
Development of Novel Polymeric Materials
The development of novel polymeric materials often relies on the introduction of functional monomers that can impart specific properties. While research on the polymerization of octyl phenylcarbamate itself is not prominent, its derivatives could serve as building blocks for new polymers. For example, if functionalized with a polymerizable group like a vinyl or an acrylate (B77674) moiety, octyl phenylcarbamate could be incorporated into a variety of polymer backbones through free-radical or other polymerization mechanisms. The phenylcarbamate group could enhance thermal stability and provide sites for hydrogen bonding, while the octyl chain would likely increase solubility in organic solvents and lower the glass transition temperature of the resulting polymer.
Chiral Stationary Phase Development utilizing Phenylcarbamate Moieties
A significant and well-documented application of octyl phenylcarbamate derivatives is in the field of chiral chromatography. Specifically, these moieties have been successfully integrated into polysaccharide-based chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC).
Synthesis of Chitosan-Based Chiral Selectors
Researchers have synthesized novel chiral selectors by derivatizing chitosan (B1678972) with moieties containing both phenylcarbamate and n-octyl groups. In one approach, a series of chitosan bis(phenylcarbamate)-(n-octyl urea)s were prepared. The synthesis involves the initial preparation of a chitosan (n-octyl urea) derivative, which is then reacted with various phenyl isocyanates to introduce the phenylcarbamate groups onto the hydroxyl positions of the chitosan backbone. This process yields a polymer where the chitosan chain is functionalized with both n-octyl urea (B33335) and substituted phenylcarbamate groups. These synthesized polymers are then coated onto a silica (B1680970) gel support to create the final chiral stationary phase.
The general synthetic scheme can be summarized as follows:
Preparation of chitosans with varying molecular weights from chitin (B13524) through deacetylation.
Synthesis of chitosan (n-octyl urea) by reacting chitosan with an appropriate reagent.
Carbamoylation of the chitosan (n-octyl urea) with different phenyl isocyanates to yield the final chitosan bis(phenylcarbamate)-(n-octyl urea) derivatives.
Enantioseparation Performance and Chiral Recognition Mechanisms
The enantioseparation capability of these chitosan-based CSPs featuring octyl phenylcarbamate derivatives has been demonstrated to be robust. These CSPs have shown strong enantioseparation for a variety of chiral compounds. The performance is influenced by the nature and position of substituents on the phenyl ring of the carbamate moiety. For instance, chitosan bis(3,5-dichlorophenylcarbamate)-(n-octyl urea) exhibited very good enantioseparation for the tested chiral compounds.
An important aspect of these CSPs is their tolerance to a range of organic solvents used as mobile phases in HPLC. The swelling capacity of the chitosan derivatives in solvents like ethyl acetate (B1210297), acetone (B3395972), and tetrahydrofuran (B95107) (THF) has been evaluated, as swelling can impact the stability and performance of the CSP. It was found that these chitosan-based CSPs could be used with mobile phases containing a high percentage of THF, a solvent that can damage traditional polysaccharide-based CSPs.
Below is a table summarizing the swelling capacity of different chitosan bis(phenylcarbamate)-(n-octyl urea) derivatives in various solvents, which is a key factor in their enantioseparation performance and durability.
| Chiral Selector | Substituent on Phenyl Ring | Swelling in Ethyl Acetate (mL/g) | Swelling in Acetone (mL/g) | Swelling in THF (mL/g) |
| CS 1 | H | 1.8 | 1.6 | 3.5 |
| CS 2 | 4-CH₃ | 1.9 | 1.7 | 3.8 |
| CS 3 | 3,5-(CH₃)₂ | 2.1 | 1.9 | 4.2 |
| CS 4 | 4-Cl | 2.0 | 1.8 | 4.0 |
| CS 5 | 3,5-Cl₂ | 2.5 | 2.2 | 5.1 |
| CS 6 | 4-NO₂ | 2.2 | 2.0 | 4.5 |
This table is generated based on data patterns described in the study of chitosan bis(phenylcarbamate)-(n-octyl urea)s and is for illustrative purposes.
The following table presents illustrative data on the enantioseparation of a test analyte (e.g., trans-Stilbene Oxide) using a CSP prepared from Chitosan bis(3,5-dichlorophenylcarbamate)-(n-octyl urea) (CSP 5).
| Mobile Phase (Hexane/2-Propanol) | Flow Rate (mL/min) | Retention Factor (k'₁) | Retention Factor (k'₂) | Separation Factor (α) | Resolution (Rs) |
| 90/10 | 0.5 | 2.15 | 2.85 | 1.33 | 2.10 |
| 80/20 | 0.5 | 1.58 | 2.01 | 1.27 | 1.85 |
| 95/5 | 0.5 | 3.22 | 4.51 | 1.40 | 2.55 |
This table is a representative example of enantioseparation data and is for illustrative purposes.
Eluent Tolerance and Separation Performance Recovery
In the field of high-performance liquid chromatography (HPLC), the durability and reliability of chiral stationary phases (CSPs) are of paramount importance for consistent and reproducible enantioseparation. The tolerance of a CSP to various organic solvents, known as eluent tolerance, and its ability to recover its separation performance after exposure to potentially damaging solvents are critical parameters. Research into octyl phenylcarbamate derivatives, particularly in the context of polysaccharide-based CSPs, has shed light on these crucial aspects.
A significant study focused on chitosan bis(phenylcarbamate)-(n-octyl urea)s, which were synthesized and coated onto macroporous 3-aminopropyl silica gel to create novel CSPs. mdpi.comnih.govnih.gov Among the synthesized derivatives, chitosan bis(3,5-dichlorophenylcarbamate)-(n-octyl urea) exhibited the highest swelling capacity in solvents like ethyl acetate and tetrahydrofuran (THF). mdpi.comnih.govnih.gov This particular characteristic made its corresponding CSP, designated as CSP 5, an ideal candidate for investigating eluent tolerance, as a higher swelling capacity often correlates with a greater susceptibility to solvent-induced damage. mdpi.com
The investigation revealed that CSP 5 could withstand mobile phases containing pure ethyl acetate and up to 70% THF in a normal phase, but was compromised by the use of pure THF. mdpi.comnih.govnih.gov This damage is thought to be related to alterations in the supramolecular structure of the chiral selector on the CSP in different mobile phases. mdpi.com Such structural variations can impact the complexation between the chiral analytes and the chiral selector, thereby affecting the enantioseparation. mdpi.com
A noteworthy finding from this research was the ability of the damaged CSP to recover its separation performance. mdpi.comnih.govnih.gov After being damaged by pure THF, the CSP could regain its enantioseparation capabilities after being allowed to stand for a period. mdpi.comnih.gov This recovery is a significant observation for the practical application and development of polysaccharide derivative-based CSPs, highlighting a degree of robustness and the potential for regeneration. mdpi.comnih.govnih.gov
The enantioseparation capabilities of these CSPs were evaluated using a range of chiral analytes and various mobile phase compositions, such as n-hexane/isopropanol, n-hexane/ethanol (B145695), and n-hexane/ethanol/methanol mixtures. mdpi.comnih.gov The column efficiencies were found to be satisfactory for chromatographic analysis, with values ranging from 22,400 to 40,000 plates per meter. nih.gov
The following interactive data table summarizes the eluent tolerance and recovery characteristics of the chitosan bis(3,5-dichlorophenylcarbamate)-(n-octyl urea) based CSP (CSP 5).
| Eluent Composition | Tolerance/Damage | Performance Recovery |
| Pure Ethyl Acetate | Tolerated | Not Applicable |
| Normal Phase with 70% THF | Tolerated | Not Applicable |
| Pure THF | Damaged | Possible after standing |
Functional Materials Research and Development
The exploration of octyl phenylcarbamate and its derivatives extends into the broader field of functional materials, where the molecular structure is designed to impart specific, desirable properties. The research in this area aims to harness the unique chemical features of these compounds for the development of advanced materials.
While extensive research specifically detailing the functional material applications of "octyl phenylcarbamate" is not widely available in the public domain, the broader class of carbamate-containing materials is a subject of ongoing investigation in materials science. The presence of the carbamate linkage provides opportunities for hydrogen bonding and other non-covalent interactions, which are fundamental to the design of functional materials with tailored properties.
Self-Assembly and Supramolecular Structures
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This bottom-up approach is a powerful tool in creating complex and functional supramolecular architectures. In the context of materials science, the ability of molecules to self-assemble is crucial for the development of materials with applications in nanotechnology, electronics, and biomedicine.
Specific research on the self-assembly and formation of supramolecular structures directly involving octyl phenylcarbamate is limited in publicly accessible literature. However, the principles of self-assembly observed in related molecules can provide insights into the potential behavior of octyl phenylcarbamate derivatives. The carbamate group, with its capacity for hydrogen bonding, and the octyl and phenyl groups, which can participate in van der Waals and π-π stacking interactions, respectively, are all features that can drive self-assembly processes. The interplay of these interactions can lead to the formation of well-defined nanostructures such as fibers, sheets, or spheres, which are the building blocks of functional supramolecular materials.
Optical and Electronic Properties in Octyl Phenylcarbamate-Derived Materials
The optical and electronic properties of organic materials are of significant interest for applications in areas such as light-emitting diodes (LEDs), solar cells, and sensors. These properties are intrinsically linked to the molecular structure and the arrangement of molecules in the solid state.
Environmental Fate and Degradation Mechanisms of Octyl Phenylcarbamate
Environmental Degradation Pathways and Kinetics
The degradation of octyl phenylcarbamate in the environment can proceed through hydrolysis, photolysis, and biodegradation, with the rate and extent of each pathway being influenced by environmental conditions such as pH, sunlight intensity, and microbial populations.
In aquatic environments, the primary abiotic degradation pathway for N-phenylcarbamates, such as octyl phenylcarbamate, is hydrolysis. The rate of hydrolysis is significantly dependent on the pH of the water.
Interactive Table: Hydrolysis Half-lives of Selected Carbamate (B1207046) Pesticides at Different pH Values
| Carbamate | pH | Temperature (°C) | Half-life |
| Carbaryl (B1668338) | 7 | 20 | 11.6 days |
| Carbaryl | 8 | 20 | 1.1 days |
| Carbaryl | 9 | 20 | 2.6 hours |
| Carbofuran | 7 | 25 | 690 days |
| Carbofuran | 8 | 25 | 30 days |
| Carbofuran | 9 | 25 | 1 day |
Note: This table presents data for other carbamate compounds to illustrate the pH-dependent nature of hydrolysis and is not specific to octyl phenylcarbamate.
Octyl phenylcarbamate has the potential to undergo photodegradation in the presence of sunlight. This can occur through two primary mechanisms: direct and indirect photolysis.
Direct photolysis involves the absorption of light by the octyl phenylcarbamate molecule itself, leading to its excitation and subsequent chemical transformation. Aromatic carbamates can absorb UV radiation, which can induce the cleavage of the ester or amide bond. For some N-arylcarbamates, photodegradation can proceed through a photo-Fries-type rearrangement.
Indirect photolysis occurs when other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate, and bicarbonate), absorb light and generate reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. These reactive species can then react with and degrade octyl phenylcarbamate.
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. While the specific quantum yield for octyl phenylcarbamate has not been reported, studies on other aromatic carbamates indicate that photodegradation is a relevant environmental fate process. The quantum yields of photochemical reactions can be influenced by the structure of the molecule, the solvent, and the wavelength of the incident light wikipedia.org.
The biodegradation of octyl phenylcarbamate is a critical process in its removal from soil and water systems. A variety of microorganisms, including bacteria and fungi, have been shown to degrade carbamate compounds researchgate.netnih.gov.
The initial and most common step in the microbial degradation of N-phenylcarbamates is the enzymatic hydrolysis of the carbamate linkage by a class of enzymes known as carbamate hydrolases or esterases researchgate.net. This cleavage results in the formation of an alcohol (n-octanol), an amine (aniline), and carbon dioxide.
Following the initial hydrolysis, the resulting aromatic amine (aniline) and alcohol (n-octanol) can be further metabolized by microorganisms. Aniline (B41778) can be degraded through various pathways, often involving hydroxylation to form catechol, which is then susceptible to ring cleavage. n-Octanol, being a long-chain alcohol, can be oxidized to the corresponding fatty acid and subsequently enter the beta-oxidation pathway.
Several microbial genera have been identified as being capable of degrading carbamate pesticides, including Pseudomonas, Arthrobacter, Bacillus, Aspergillus, and Trichoderma nih.gov. An enzyme from a Pseudomonas species has been shown to hydrolyze various phenylcarbamate herbicides.
Interactive Table: Microorganisms Involved in the Degradation of Carbamate Pesticides
| Microorganism | Carbamate Degraded | Reference |
| Pseudomonas sp. | Phenylcarbamates | |
| Arthrobacter sp. | Phenylurea herbicides | |
| Novosphingobium sp. | Carbofuran | nih.gov |
| Pichia anomala | Carbofuran, Carbaryl | |
| Aschochyta sp. | Carbofuran, Carbaryl, Methomyl |
Note: This table lists microorganisms known to degrade other carbamate compounds and is intended to be illustrative of the types of microbes that could potentially degrade octyl phenylcarbamate.
Identification and Analysis of Environmental Transformation Products
The degradation of octyl phenylcarbamate leads to the formation of various transformation products, the nature of which depends on the degradation pathway.
As previously mentioned, the primary metabolites from the initial enzymatic hydrolysis of octyl phenylcarbamate are expected to be n-octanol and aniline .
Further microbial metabolism of these primary products can lead to a cascade of other metabolites. The degradation of aniline typically proceeds through hydroxylation to form catechols, which are then subject to ring cleavage. The metabolism of n-octanol would likely follow standard fatty acid oxidation pathways.
The abiotic degradation of octyl phenylcarbamate, particularly through hydrolysis and photolysis, can generate a distinct set of transformation products.
Based on the E1cB mechanism for alkaline hydrolysis of N-phenylcarbamates, the key intermediate is phenyl isocyanate . This highly reactive intermediate would quickly react with water to form aniline and carbon dioxide . The other primary product from the initial hydrolysis is n-octanol .
Photodegradation can lead to a more complex mixture of products. For other N-phenylcarbamates, photo-Fries rearrangement products have been observed, which would involve the migration of the carbamoyl (B1232498) group on the phenyl ring. Additionally, photooxidation can lead to hydroxylated derivatives of the parent compound.
Interactive Table: Potential Transformation Products of Octyl Phenylcarbamate
| Degradation Pathway | Potential Transformation Products |
| Hydrolysis (Abiotic) | n-Octanol, Aniline, Phenyl isocyanate (intermediate), Carbon dioxide |
| Biodegradation | n-Octanol, Aniline, Catechol, Products of fatty acid oxidation |
| Photodegradation | Hydroxylated derivatives, Photo-Fries rearrangement products, Aniline, n-Octanol |
Factors Influencing Environmental Persistence and Transformation Rates
The environmental persistence and transformation rates of octyl phenylcarbamate are governed by a complex interplay of chemical, physical, and biological factors. While specific data for octyl phenylcarbamate is limited, the behavior of analogous compounds, such as other N-phenylcarbamates and substances containing octyl and phenyl moieties, provides insights into its likely environmental fate. The primary degradation pathways for carbamates in the environment include hydrolysis, photolysis, and microbial degradation nih.gov.
Hydrolysis: The rate of hydrolysis of carbamates is significantly influenced by pH. Generally, carbamates are more stable in acidic to neutral conditions and their hydrolysis rate increases in alkaline environments rsc.org. For substituted phenyl N-phenylcarbamates, the hydrolysis mechanism is suggested to be an E1cB (Elimination Unimolecular conjugate Base) process, which is dependent on the hydroxide (B78521) ion concentration rsc.org. The structure of the molecule, including the nature of substituents on the phenyl ring, can also affect the rate of hydrolysis rsc.org. For octyl phenylcarbamate, it can be inferred that hydrolysis would lead to the formation of octanol, aniline, and carbon dioxide.
Photolysis: Photodegradation, or the breakdown of chemicals by light, can be a significant transformation pathway for compounds present in sunlit surface waters or on soil surfaces. The rate and products of photolysis are dependent on the wavelength and intensity of light, as well as the presence of photosensitizing agents in the environment. For instance, the photodegradation of another octyl-containing compound, octyl methoxycinnamate, has been shown to produce various photoproducts upon exposure to UV radiation nih.govresearchgate.netnih.gov. It is plausible that octyl phenylcarbamate could undergo similar photochemical transformations, leading to isomerization, fragmentation, or polymerization.
Biodegradation: Microbial metabolism is a crucial factor in the environmental degradation of many organic compounds. The rate of biodegradation is dependent on the presence of competent microbial populations, as well as environmental conditions that support their activity, such as temperature, pH, oxygen levels, and nutrient availability. Studies on the biodegradation of octylphenol (B599344) polyethoxylates have identified several bacterial genera, including Sphingobium, Pseudomonas, and Flavobacterium, capable of degrading this compound nih.gov. The degradation of 4-t-octylphenol has also been observed to be influenced by factors such as pH and the presence of co-metabolites nih.gov. It is anticipated that microorganisms in soil and water could utilize octyl phenylcarbamate as a source of carbon and nitrogen, breaking it down into simpler, less persistent molecules. The structure of the alkyl chain and the aromatic ring can influence the rate of microbial degradation.
The following table summarizes the key factors influencing the environmental persistence of compounds structurally related to octyl phenylcarbamate.
| Factor | Influence on Persistence | Relevant Research Findings for Analogous Compounds |
| pH | Higher pH generally decreases persistence due to increased hydrolysis rates. | Alkaline hydrolysis of substituted phenyl N-phenylcarbamates follows an E1cB mechanism, with rates proportional to hydroxide ion concentration rsc.org. |
| Sunlight (UV Radiation) | Increases degradation through photolysis, reducing persistence. | Photodegradation of octyl methoxycinnamate leads to the formation of various photoproducts nih.govresearchgate.netnih.gov. |
| Microbial Activity | Higher microbial activity leads to faster biodegradation and lower persistence. | Bacterial genera such as Sphingobium, Pseudomonas, and Flavobacterium are involved in the biodegradation of octylphenol polyethoxylates nih.gov. |
| Soil/Sediment Organic Matter | High organic matter content can increase sorption, potentially reducing bioavailability for degradation and increasing persistence. | The sorption of organic compounds to soil and sediment is a key factor in their environmental fate. |
| Temperature | Higher temperatures generally increase the rates of both abiotic and biotic degradation, decreasing persistence. | The hydrolysis rate of pydiflumetofen, a fungicide, significantly increases with temperature mdpi.com. |
| Oxygen Availability | Aerobic conditions generally favor more rapid and complete biodegradation of many organic compounds compared to anaerobic conditions. | The aerobic degradation rate of 4-t-octylphenol in granular sludge was found to be much higher than the anaerobic rate nih.gov. |
Advanced Analytical Methodologies for Environmental Monitoring
The effective environmental monitoring of octyl phenylcarbamate requires sensitive and selective analytical methodologies capable of detecting and quantifying the compound at trace levels in complex matrices such as soil and water. While specific methods for octyl phenylcarbamate are not widely documented, established techniques for the analysis of carbamate pesticides and other emerging organic pollutants are readily adaptable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for the analysis of carbamates and a wide range of other organic micropollutants in environmental samples nih.govrsc.orgjst.vn. The combination of the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry allows for the reliable identification and quantification of target analytes even in the presence of complex matrix interferences nih.govrsc.org.
For the analysis of octyl phenylcarbamate, a reversed-phase LC method would likely be employed, using a C18 column to separate the compound from other matrix components. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.
The mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a quadrupole time-of-flight (QTOF), would be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis nih.gov. This involves monitoring specific precursor-to-product ion transitions that are characteristic of octyl phenylcarbamate, providing a high degree of selectivity.
Sample Preparation: The successful analysis of octyl phenylcarbamate in environmental samples is highly dependent on the sample preparation step, which aims to extract the analyte from the matrix and remove interfering substances.
Water Samples: For water samples, solid-phase extraction (SPE) is a commonly used technique eurofins.com. A water sample is passed through a cartridge containing a sorbent material (e.g., C18 or polymeric sorbent) that retains the octyl phenylcarbamate. The analyte is then eluted with a small volume of an organic solvent, which is subsequently concentrated and analyzed by LC-MS/MS.
Soil and Sediment Samples: The extraction of octyl phenylcarbamate from solid matrices like soil and sediment typically involves solvent extraction. Techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) can be used with solvents like acetonitrile or a mixture of acetone (B3395972) and hexane. The resulting extract then requires a clean-up step to remove co-extracted matrix components that could interfere with the analysis. A common and effective clean-up method is dispersive solid-phase extraction (d-SPE), which is a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology widely used for pesticide residue analysis nih.gov.
The following table outlines a hypothetical advanced analytical methodology for the environmental monitoring of octyl phenylcarbamate.
| Analytical Step | Technique | Key Parameters and Considerations |
| Sample Collection & Storage | Grab sampling | Use of amber glass bottles for water to prevent photodegradation. Soil samples in appropriate containers. Storage at low temperatures (e.g., 4°C) to minimize degradation. |
| Extraction (Water) | Solid-Phase Extraction (SPE) | Sorbent: C18 or polymeric. Elution solvent: Acetonitrile or methanol. |
| Extraction (Soil/Sediment) | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Extraction with acetonitrile followed by salting out with magnesium sulfate (B86663) and sodium chloride. |
| Clean-up (Soil/Sediment Extract) | Dispersive Solid-Phase Extraction (d-SPE) | Use of sorbents like PSA (primary secondary amine) to remove fatty acids and C18 to remove nonpolar interferences. |
| Instrumental Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water gradient with formic acid. Ionization: Electrospray Ionization (ESI) in positive mode. Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions. |
| Quantification | Isotope Dilution or Matrix-Matched Calibration | Use of an isotopically labeled internal standard to correct for matrix effects and procedural losses, or preparation of calibration standards in matrix extracts. |
Q & A
Q. What are the recommended methodologies for synthesizing and purifying octyl phenylcarbamate in laboratory settings?
To synthesize octyl phenylcarbamate, a carbamate esterification reaction between phenyl isocyanate and octanol is typically employed. Purification can be achieved via column chromatography (e.g., Sephadex G-75 for enzyme-mediated syntheses) or reversed-phase HPLC using C8-modified silica columns to isolate high-purity fractions . For reproducibility, experimental protocols must specify solvent ratios, temperature gradients, and catalyst use. Characterization should include gas chromatography (GC) or mass spectrometry (MS) to confirm molecular identity and purity ≥95% .
Q. How should researchers design experiments to assess the stability of octyl phenylcarbamate under varying environmental conditions?
Stability studies require controlled degradation experiments under stressors like UV light, humidity, and oxidative agents. Use a Central Composite Design (CCD) to optimize variable interactions (e.g., pH, temperature) and analyze degradation products via HPLC with UV detection . Statistical validation using ANOVA (p<0.05) ensures robustness, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Q. What safety protocols are critical when handling octyl phenylcarbamate in laboratory settings?
Adhere to OSHA HCS guidelines: use nitrile gloves, face shields, and fume hoods to prevent dermal/ocular exposure. Respiratory protection (e.g., NIOSH-approved N95 masks) is required for aerosolized particles . Implement spill containment procedures with inert absorbents and dispose of waste under EPA hazardous guidelines. Regular glove integrity checks and post-handling hand hygiene are mandatory .
Advanced Research Questions
Q. How can researchers resolve contradictions in octyl phenylcarbamate’s environmental fate data, particularly regarding biodegradation pathways?
Discrepancies in biodegradation studies often arise from methodological variability (e.g., microbial consortia sources, OECD vs. EPA test protocols). To reconcile data, conduct meta-analyses using tools like CONSTAT or STATISTICA 7.0 to identify outliers and cluster studies by experimental conditions . Cross-reference results with structurally analogous compounds (e.g., 4-tert-octylphenol) to infer plausible degradation mechanisms, such as hydroxylation or ester cleavage .
Q. What advanced analytical techniques are suitable for quantifying octyl phenylcarbamate in complex matrices (e.g., biological fluids or environmental samples)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) offers high sensitivity (detection limits <1 ppb) in serum or soil extracts. For non-polar matrices, optimize sample preparation via solid-phase extraction (SPE) using C8 cartridges and validate recovery rates (>85%) using isotopically labeled internal standards . Pair with chemometric tools (e.g., QSPR models) to predict matrix effects .
Q. How can the photoprotective efficacy of octyl phenylcarbamate in sunscreen formulations be systematically evaluated against UV-A/UV-B radiation?
Adopt in vitro SPF testing protocols per ISO 24443:2021. Prepare formulations with octyl phenylcarbamate as the sole UV filter and assess absorbance spectra (290–400 nm) using a spectrophotometer with an integrating sphere. Compare results against control formulations (e.g., avobenzone blends) and validate via ANOVA to determine synergistic/antagonistic effects with co-ingredients like titanium dioxide .
Q. What strategies are recommended for elucidating the metabolic pathways of octyl phenylcarbamate in mammalian systems?
Use in vitro hepatocyte assays (e.g., human HepG2 cells) to identify phase I/II metabolites. Employ high-resolution MS (HRMS) coupled with stable isotope tracing (e.g., ¹³C-labeled carbamate) to map biotransformation products. Cross-validate findings with in silico tools like OECD QSAR Toolbox to predict toxicity endpoints .
Methodological Guidance
Q. How should researchers structure publications to ensure reproducibility of octyl phenylcarbamate studies?
Q. What statistical approaches are optimal for analyzing dose-response relationships in octyl phenylcarbamate toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use Bayesian hierarchical models to account for inter-study variability in aquatic toxicity assays. Validate with bootstrap resampling (≥1,000 iterations) to estimate confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
